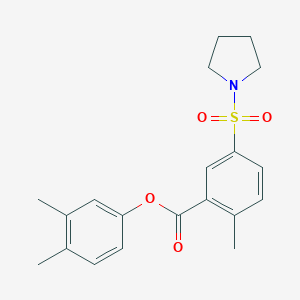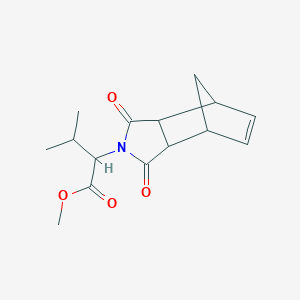![molecular formula C22H23ClN2O3 B341889 N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide](/img/structure/B341889.png)
N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-methylphenyl group and an isoindoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide typically involves multiple steps One common approach is to start with the preparation of the 3-chloro-4-methylphenylamine, which is then reacted with hexanoyl chloride to form the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chloro-4-methylphenyl)-1-(3,4-dichlorophenyl)-1-propanone
- 3-(3-chloro-4-methylphenyl)-1,1-dipropylurea
- 1-(3-chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
Uniqueness
N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H23ClN2O3 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]hexanamide |
InChI |
InChI=1S/C22H23ClN2O3/c1-3-4-5-10-20(26)24(16-12-11-15(2)19(23)13-16)14-25-21(27)17-8-6-7-9-18(17)22(25)28/h6-9,11-13H,3-5,10,14H2,1-2H3 |
InChI Key |
WPNOAMUJLUPLIG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCCCCC(=O)N(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 2-{[2,4-dichloro-5-(1-piperidinylsulfonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B341815.png)






![4-[(2-Methyl-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B341825.png)

![4-tert-butyl-N-{4-[(4-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B341829.png)
![Ethyl 2-{[4-methoxy-3-(4-morpholinylsulfonyl)benzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B341830.png)
